molecular formula C20H16Cl2N2O6 B5218332 (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5218332
M. Wt: 451.3 g/mol
InChI Key: UCBUNJPAZKENKV-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes chloro and methoxy substituents on phenyl rings, and a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-2,5-dimethoxybenzaldehyde with 3-chloro-4-methoxybenzaldehyde in the presence of a suitable base to form the intermediate. This intermediate is then subjected to cyclization with urea under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chloro substituents, converting them to corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dechlorinated hydrocarbons.

    Substitution: Formation of substituted diazinane derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Medicine

    Drug Development: Explored as a lead compound in the development of new therapeutic agents.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The chloro and methoxy substituents play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
  • This compound

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. Compared to other diazinane derivatives, it may exhibit enhanced stability, reactivity, and biological activity.

Properties

IUPAC Name

(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O6/c1-28-15-5-4-10(7-12(15)21)6-11-18(25)23-20(27)24(19(11)26)14-9-16(29-2)13(22)8-17(14)30-3/h4-9H,1-3H3,(H,23,25,27)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBUNJPAZKENKV-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3OC)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=C(C=C3OC)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.